molecular formula C14H16N2O2 B6974435 [4-(1H-imidazol-5-yl)phenyl]methyl butanoate

[4-(1H-imidazol-5-yl)phenyl]methyl butanoate

Cat. No.: B6974435
M. Wt: 244.29 g/mol
InChI Key: PSTYKFKDKMFXMJ-UHFFFAOYSA-N
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Description

[4-(1H-imidazol-5-yl)phenyl]methyl butanoate: is a chemical compound that features an imidazole ring attached to a phenyl group, which is further linked to a butanoate ester. This compound is part of the imidazole family, known for its diverse applications in medicinal chemistry, biology, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(1H-imidazol-5-yl)phenyl]methyl butanoate typically involves the formation of the imidazole ring followed by esterification. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which forms the imidazole ring . The phenyl group is then introduced through a substitution reaction, and the final esterification step involves reacting the phenyl-imidazole intermediate with butanoic acid under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The imidazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction of the imidazole ring can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl group attached to the imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products:

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Nitrated or halogenated phenyl-imidazole compounds.

Scientific Research Applications

Chemistry: In chemistry, [4-(1H-imidazol-5-yl)phenyl]methyl butanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology: In biological research, this compound is studied for its potential as a ligand in enzyme catalysis. The imidazole ring is known to coordinate with metal ions, making it useful in the study of metalloenzymes .

Medicine: Medically, derivatives of this compound are explored for their potential therapeutic properties, including antibacterial, antifungal, and anticancer activities. The imidazole ring is a common motif in many pharmaceutical agents .

Industry: Industrially, this compound is used in the production of polymers and as an intermediate in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of [4-(1H-imidazol-5-yl)phenyl]methyl butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in metalloenzymes, altering their catalytic activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Uniqueness: [4-(1H-imidazol-5-yl)phenyl]methyl butanoate is unique due to the presence of the butanoate ester, which can influence its solubility and reactivity. This ester group also provides additional sites for chemical modification, enhancing its versatility in synthetic applications .

Properties

IUPAC Name

[4-(1H-imidazol-5-yl)phenyl]methyl butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-2-3-14(17)18-9-11-4-6-12(7-5-11)13-8-15-10-16-13/h4-8,10H,2-3,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTYKFKDKMFXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC1=CC=C(C=C1)C2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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